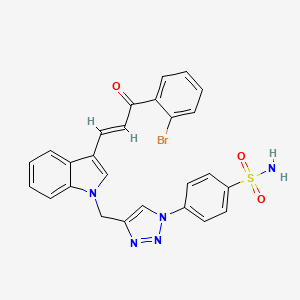
hCAXII-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown significant potential in scientific research due to its high selectivity and potency, with a Ki value of 10.0 nM . Human carbonic anhydrase XII is an enzyme that plays a crucial role in regulating pH levels within cells and tissues, making it a valuable target for therapeutic interventions, particularly in cancer research .
Méthodes De Préparation
The synthesis of hCAXII-IN-3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route generally includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the condensation of specific aromatic compounds.
Functional Group Introduction: Various functional groups, such as bromine and sulfonamide, are introduced to the core structure to enhance its binding affinity and selectivity towards hCAXII.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Analyse Des Réactions Chimiques
hCAXII-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
hCAXII-IN-3 has a wide range of scientific research applications, including:
Cancer Research: Due to its selective inhibition of hCAXII, this compound is used in cancer research to study the role of carbonic anhydrase XII in tumor growth and metastasis.
Biological Studies: The compound is used to investigate the physiological and pathological roles of carbonic anhydrase XII in various biological processes, including pH regulation and ion transport.
Industrial Applications:
Mécanisme D'action
hCAXII-IN-3 exerts its effects by selectively binding to the active site of human carbonic anhydrase XII. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase XII disrupts pH regulation within cells, leading to various downstream effects, including reduced cell proliferation and increased apoptosis in cancer cells .
The molecular targets and pathways involved in the action of this compound include the zinc ion in the active site of carbonic anhydrase XII, which is essential for the enzyme’s catalytic activity. By chelating the zinc ion, this compound effectively inhibits the enzyme’s function .
Comparaison Avec Des Composés Similaires
hCAXII-IN-3 is unique among carbonic anhydrase inhibitors due to its high selectivity for carbonic anhydrase XII. Similar compounds include:
Acetazolamide: A classical carbonic anhydrase inhibitor with broad activity against multiple isoforms, including carbonic anhydrase II, IX, and XII.
Sulfonamide-based Inhibitors: These inhibitors also target carbonic anhydrase isoforms but often have lower selectivity and higher potential for off-target effects compared to this compound.
Coumarin Derivatives: These compounds have been identified as potential non-classical inhibitors of carbonic anhydrase XII, offering an alternative chemical scaffold to traditional sulfonamide-based inhibitors.
The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool in scientific research and drug development.
Propriétés
Formule moléculaire |
C26H20BrN5O3S |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
4-[4-[[3-[(E)-3-(2-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20BrN5O3S/c27-24-7-3-1-6-23(24)26(33)14-9-18-15-31(25-8-4-2-5-22(18)25)16-19-17-32(30-29-19)20-10-12-21(13-11-20)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-9+ |
Clé InChI |
SGXMKPRVRWHXBM-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=CC=C5Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=CC=C5Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


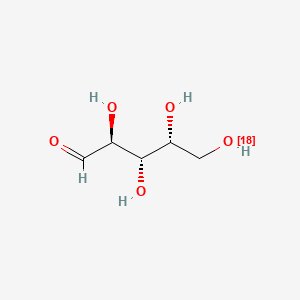
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
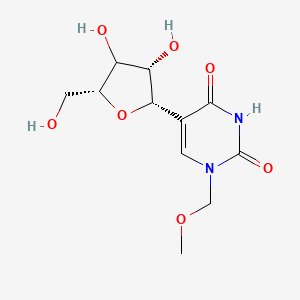

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
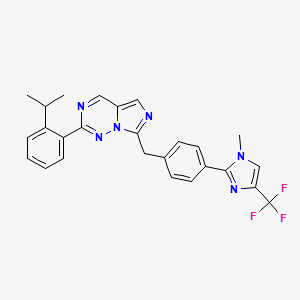

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
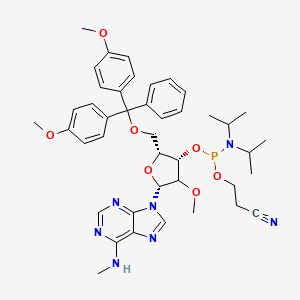




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
